3-Amino-L-tyrosine dihydrochloride

Catalog No.
S985570
CAS No.
23279-22-3
M.F
C9H13ClN2O3
M. Wt
232.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-L-tyrosine dihydrochloride

CAS Number

23279-22-3

Product Name

3-Amino-L-tyrosine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

InChI

InChI=1S/C9H12N2O3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,10-11H2,(H,13,14);1H/t7-;/m0./s1

InChI Key

LCUTUZRATMOQPT-FJXQXJEOSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl

Synonyms

23279-22-3;3-Amino-L-tyrosinedihydrochloride;(S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride;SCHEMBL304140;CTK7I3490;MolPort-006-701-261;SBB063957;AKOS015889893;RTR-010849;AK117404;DB-046118;TR-010849;ST24035960

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl

Peptide Synthesis

The primary application of 3AT lies in its use as a building block for peptides in solution-phase peptide synthesis. Due to its structure, it can be incorporated into peptide chains, particularly when researchers want to explore the effects of the amino group at the third position of the tyrosine ring ().

Biological Studies

Some research has investigated the biological effects of 3AT. Studies have shown that 3AT can:

  • Inhibit the growth of certain fungi: A study found that 3AT completely inhibited the growth of a tyrosine-dependent mutant of Neurospora crassa ().
  • Exhibit cytotoxic properties: Research indicates that 3AT can be cytotoxic to KG-1 leukemia cells ().
  • Impact insect development: Dietary administration of 3AT has been shown to decrease fecundity, hatchability of eggs, and adult survival in the olive fruit fly Bactrocera oleae ().

It's important to note that these are isolated findings, and more research is needed to fully understand the potential of 3AT in various biological applications.

Research Tool

Due to its specific structure, 3AT can be a valuable tool in various scientific investigations. Researchers may utilize it to study:

  • Protein-protein interactions: By incorporating 3AT into peptides, scientists can explore how these modified peptides interact with other proteins.
  • Enzyme function: 3AT can be used to probe the activity of enzymes that interact with tyrosine residues.
  • Cellular processes: Researchers might employ 3AT to investigate how cells handle modified tyrosine molecules.

3-Amino-L-tyrosine dihydrochloride is a derivative of the amino acid L-tyrosine, characterized by the addition of an amino group at the meta position of the aromatic ring. Its chemical formula is C₉H₁₄Cl₂N₂O₃, and it is commonly used in biochemical research and pharmaceutical applications due to its structural similarity to L-tyrosine, which plays a crucial role in protein synthesis and the biosynthesis of neurotransmitters such as dopamine and norepinephrine .

3AT's mechanism of action is primarily relevant in the context of its use in peptide synthesis. Here, it acts as a non-natural amino acid that can be incorporated into a peptide chain to introduce specific functionalities or study the effects of structural modifications. The presence of the amino group at position 3 might influence hydrogen bonding patterns and interactions with other residues within the peptide [].

Studies have explored the use of 3AT in peptides with potential insecticidal properties []. The mechanism by which these peptides act on insects is likely related to disrupting specific physiological processes, but detailed information on 3AT's specific role is lacking.

  • Potential irritation: The compound may irritate skin, eyes, and respiratory system upon contact or inhalation [].
  • Proper handling: Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with 3AT. This includes wearing gloves, eye protection, and working in a fume hood.
Involving 3-amino-L-tyrosine dihydrochloride include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Acylation: The amino group can be acylated to form amides, which can modify its biological activity.
  • Decarboxylation: Under certain conditions, 3-amino-L-tyrosine can undergo decarboxylation to yield corresponding amines.

These reactions are significant for synthesizing various derivatives that may exhibit altered biological activities or pharmacological properties.

3-Amino-L-tyrosine dihydrochloride has demonstrated notable biological activities:

  • Inhibition of Tyrosine Kinases: It acts as an inhibitor of certain tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and differentiation. This property makes it a potential candidate for cancer therapy .
  • Antimicrobial Properties: Research indicates that it can inhibit the growth of specific fungal strains, such as Neurospora crassa, particularly in tyrosine-sensitive mutants .
  • Neurotransmitter Synthesis: Given its structural similarity to L-tyrosine, it may influence neurotransmitter synthesis pathways, although the exact mechanisms require further investigation.

The synthesis of 3-amino-L-tyrosine dihydrochloride can be achieved through several methods:

  • Direct Amination: L-tyrosine can be subjected to amination using ammonia or amines under acidic conditions to introduce the amino group at the meta position.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of tyrosine, reduction processes can yield 3-amino-L-tyrosine.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the addition of an amino group to aromatic compounds can also be a viable route for synthesis.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

3-Amino-L-tyrosine dihydrochloride finds applications in various fields:

  • Pharmaceutical Research: It is used in studies related to cancer treatment due to its inhibitory effects on tyrosine kinases.
  • Biochemical Studies: As a substrate or inhibitor in enzyme assays, it assists in understanding metabolic pathways involving L-tyrosine.
  • Nutritional Supplements: Its potential role in neurotransmitter synthesis positions it as a candidate for supplements aimed at improving cognitive function.

Interaction studies have shown that 3-amino-L-tyrosine dihydrochloride interacts with various proteins and enzymes involved in metabolic pathways. Notably, it may affect:

  • Tyrosine Hydroxylase Activity: By inhibiting this enzyme, it could alter dopamine synthesis rates, impacting neurological functions .
  • Protein Kinase Signaling Pathways: Its inhibitory action on tyrosine kinases suggests potential modulation of signaling cascades involved in cell proliferation and survival.

These interactions highlight its importance as a tool for probing biochemical pathways and developing therapeutic agents.

3-Amino-L-tyrosine dihydrochloride shares structural similarities with several other compounds derived from L-tyrosine. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
L-TyrosineHydroxyl group at para positionPrecursor to neurotransmitters
2-Amino-L-tyrosine (Ortho)Amino group at ortho positionLess common; potential neuroactive effects
4-Amino-L-tyrosine (Para)Amino group at para positionDirectly involved in protein synthesis
3-Iodo-L-TyrosineIodinated derivativePotential use in imaging and therapeutic agents

Each compound exhibits unique properties based on its functional groups' positioning on the aromatic ring, affecting its biological activity and applications. The distinct placement of the amino group in 3-amino-L-tyrosine dihydrochloride differentiates it from these similar compounds, particularly in terms of its inhibitory effects on specific enzymes and potential therapeutic uses.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

232.0614700 g/mol

Monoisotopic Mass

232.0614700 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-15

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